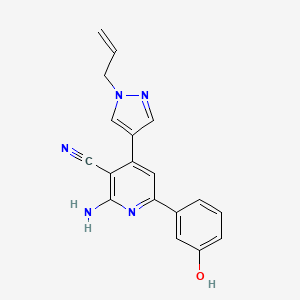![molecular formula C20H22N2O4 B5417763 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)
3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPV, is a synthetic stimulant drug that belongs to the pyrrolidine class of compounds. MPDPV is a potent psychostimulant that has been found to have a high potential for abuse and addiction. The chemical structure of MPDPV is similar to that of other pyrrolidine derivatives, such as MDPV and α-PVP, which are also known to have stimulant effects.
Mécanisme D'action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves its interaction with the dopamine transporter, which leads to an increase in dopamine release in the brain. This compound binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft. This increased dopamine release is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased alertness and arousal. This compound has been found to have a high potential for abuse and addiction, and its use can lead to a range of adverse effects, such as psychosis, seizures, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in laboratory experiments to investigate its effects on the central nervous system. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the dopamine system. However, its potential for abuse and addiction, as well as its adverse effects, limit its usefulness in laboratory experiments.
Orientations Futures
Future research on 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione should focus on its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. It would also be useful to investigate the long-term effects of this compound use, as well as its potential for addiction and abuse. Further research is needed to develop treatments for this compound addiction and to better understand the mechanisms underlying its adverse effects.
Méthodes De Synthèse
The synthesis of 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetone with propiophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has been found to increase the release of dopamine in the brain, leading to its stimulant effects. This compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Propriétés
IUPAC Name |
3-(4-methoxyanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-12-26-17-10-6-15(7-11-17)22-19(23)13-18(20(22)24)21-14-4-8-16(25-2)9-5-14/h4-11,18,21H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSGKQKFSFTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylpyridin-3-yl)oxy]-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5417682.png)
![2-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5417685.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)
![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)


![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![{2-fluoro-5-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B5417740.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
![1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5417764.png)